molecular formula C21H14N2O2 B2632645 (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 381696-68-0

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

Numéro de catalogue: B2632645
Numéro CAS: 381696-68-0
Poids moléculaire: 326.355
Clé InChI: OJCMTHCACYRILJ-LGMDPLHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one is an α,β-unsaturated ketone featuring a benzo[d]oxazole moiety, a phenyl group, and a pyridin-3-yl substituent. Its molecular formula is C21H14N2O2 (molecular weight: 326.36 g/mol). The (E)-configuration of the double bond is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Propriétés

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)25-21/h1-14H/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCMTHCACYRILJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzo[d]oxazol-2-carbaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one typically involves multi-step reactions that integrate various chemical moieties. The general synthetic pathway includes:

  • Formation of the Benzo[d]oxazole Unit : This is achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
  • Aldol Condensation : The benzo[d]oxazole derivative is then subjected to an aldol condensation reaction with an appropriate aldehyde and ketone to form the desired enone structure.
  • Final Modifications : Additional steps may involve functional group modifications to enhance biological activity or solubility.

Key Synthetic Steps

StepReaction TypeReagentsConditions
1Cyclizationo-Aminophenol, Carboxylic AcidHeat, Acidic conditions
2Aldol CondensationBenzo[d]oxazole, Aldehyde, KetoneBase catalyst, Reflux
3FunctionalizationVarious reagents for modificationsVaries

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxazole and benzothiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests potential mechanisms that could inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis.

Anticancer Activity

The structural components of this compound suggest potential anticancer applications. Compounds containing oxazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to similar scaffolds have led to increased activity against breast cancer and leukemia cell lines .

Fluorescent Properties

The compound's unique structure may also be exploited for fluorescent applications. Compounds featuring intramolecular proton transfer reactions have been studied for their photophysical properties, which can be utilized in bioimaging and sensor technologies .

Case Study 1: Antimicrobial Efficacy

A series of oxazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain substitutions on the oxazole ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were documented, demonstrating that specific structural modifications can lead to improved efficacy .

Case Study 2: Antiviral Screening

In a study evaluating the antiviral properties of benzothiazole derivatives, one compound exhibited an IC50 value of 0.09 μM against MERS-CoV, highlighting the potential for similar compounds like (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one to possess significant antiviral activity .

Mécanisme D'action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Steric vs. Electronic Effects : Bulky substituents (e.g., tert-butyl) enhance thermal stability but may reduce reactivity in nucleophilic additions. Conversely, electron-withdrawing groups (e.g., pyridinyl) increase electrophilicity of the α,β-unsaturated ketone .

Activité Biologique

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the chalcone class, known for its diverse biological activities. This compound features a complex structure that includes a benzo[d]oxazole moiety, a phenyl group, and a pyridine ring. The presence of multiple aromatic systems contributes to its potential interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one can be represented as follows:

C21H16N2O2\text{C}_{21}\text{H}_{16}\text{N}_2\text{O}_2

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Formation of Benzo[d]oxazole : Cyclization of 2-aminophenol with suitable carboxylic acid derivatives.
  • Aldol Condensation : Reaction with benzaldehyde derivatives to form the propenone linkage.
  • Coupling with Pyridine : Final coupling under basic conditions to yield the desired product.

Biological Activities

Research indicates that compounds similar to (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one exhibit various biological activities, particularly in cancer research. Below are some key findings:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance:

Cell Line IC50 (µM) Mechanism
MCF-70.48Induces apoptosis via caspase activation
HCT1160.78Cell cycle arrest at G1 phase

In vitro assays demonstrated that the compound effectively inhibits cell proliferation and triggers apoptotic pathways in breast cancer cells (MCF-7) and colon cancer cells (HCT116) .

Other Biological Activities

In addition to its anticancer properties, (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one has been reported to exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in cellular models.

Case Studies

Recent studies focusing on the biological activity of this compound include:

  • Study on MCF-7 Cells : A detailed analysis revealed that treatment with (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one led to increased levels of p53 and activated caspase pathways, confirming its role as an apoptosis inducer .
  • Comparative Analysis with Reference Compounds : The IC50 values of this compound were comparable or superior to established anticancer agents like Doxorubicin and Tamoxifen, highlighting its potential as a lead compound in drug development .

The mechanism of action for (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one involves:

  • Binding Interactions : The compound interacts with specific receptors or enzymes, modulating their activity.
  • Induction of Apoptosis : It triggers apoptotic pathways through caspase activation and cell cycle arrest mechanisms.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a widely used method for α,β-unsaturated ketones. For example, analogous enones are prepared by reacting acetylated heterocycles (e.g., 2-acetylbenzoxazole) with aryl aldehydes (e.g., pyridine-3-carbaldehyde) in ethanol/water under basic conditions (e.g., 10% NaOH). The reaction typically proceeds at room temperature with 6–8 hours of stirring, followed by recrystallization for purification .

Q. How should researchers characterize the structural configuration of this compound?

Key techniques include:

  • X-ray crystallography to confirm stereochemistry (E/Z configuration) and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Refinement parameters such as R-values (e.g., R1 < 0.05) validate accuracy .
  • NMR spectroscopy (1H/13C) to verify proton environments and coupling constants (e.g., J = 12–16 Hz for trans-alkene protons).
  • IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic stretching bands .

Q. What are the critical stability considerations during storage?

Store the compound under inert gas (N₂/Ar) at 2–4°C to prevent oxidation or hydrolysis. Similar enones degrade under prolonged exposure to light, moisture, or elevated temperatures, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces altering bond lengths/angles. To resolve:

  • Compare experimental vs. DFT-calculated spectra (e.g., NMR chemical shifts).
  • Analyze crystallographic refinement metrics (e.g., wR2 < 0.17, S = 1.03) to assess data reliability .
  • Perform variable-temperature NMR to detect conformational flexibility .

Q. What advanced purification strategies are effective for isolating this compound?

  • Use flash column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to separate stereoisomers.
  • For high-purity crystals, employ slow evaporation from dichloromethane/hexane mixtures, optimizing polarity for nucleation .

Q. How should researchers validate purity when analytical methods yield conflicting results?

Combine orthogonal techniques:

  • HPLC (C18 column, UV detection at λ = 254 nm) to quantify impurities.
  • Differential Scanning Calorimetry (DSC) to assess melting-point consistency.
  • Elemental Analysis (C, H, N) for stoichiometric validation, particularly if spectral overlaps occur .

Q. What experimental designs are optimal for studying photophysical properties?

  • Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO) to analyze charge-transfer transitions.
  • Use fluorescence quenching assays to probe interactions with electron-deficient analytes.
  • Correlate substituent effects (e.g., pyridinyl vs. phenyl groups) with λmax shifts via Hammett plots .

Q. How to handle air-sensitive intermediates during synthesis?

  • Perform reactions under Schlenk line conditions with rigorously dried solvents.
  • Use gloveboxes (O₂ < 1 ppm) for weighing and transferring hygroscopic reagents.
  • Quench reactive intermediates (e.g., organometallics) with degassed methanol .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValueSignificance
Space groupP21/cConfirms monoclinic symmetry
R1 (I > 2σ(I))0.055Measures data fit accuracy
C=O bond length1.22–1.24 ÅValidates ketone functionality
Dihedral angle (C=C-O)0.5–2.0°Confirms E-configuration

Table 2: Synthetic Optimization Checklist

StepCritical FactorRecommendation
CondensationBase concentration10% NaOH (excess avoids side reactions)
PurificationSolvent polarityEthanol/water (7:3) for recrystallization
Yield improvementReaction timeMonitor via TLC (Rf ~0.4 in EtOAc/Hexane)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.